molecular formula C18H17FN4O2 B2565327 1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea CAS No. 1203031-92-8

1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea

Cat. No. B2565327
CAS RN: 1203031-92-8
M. Wt: 340.358
InChI Key: HPOZLLCEBGMTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative and has been synthesized using different methods.

Scientific Research Applications

Photodegradation Studies

Photodegradation research on related compounds, such as 1,3,4-thiadiazole-urea herbicides, reveals insights into their stability and environmental fate. The study conducted by Moorman, Findak, and Ku (1985) on the photodegradation of 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea highlights the process involving S-to-N benzyl migration followed by sulfur-oxygen substitution, which could be relevant for understanding the degradation pathways of similar compounds (Moorman, Findak, & Ku, 1985).

QSAR and ADMET Studies

QSAR (Quantitative Structure-Activity Relationship) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies offer crucial insights for the design of benzyl urea derivatives with potential anti-cancer activity. Lokwani et al. (2011) conducted such a study, leading to the synthesis and biological evaluation of promising compounds, demonstrating significant anti-proliferative activity in human cancer cell lines. This approach could be applied to the study of 1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea for potential therapeutic applications (Lokwani et al., 2011).

Crystal Structure Analysis

The analysis of crystal structures of related compounds can provide valuable information on the molecular configuration, intermolecular interactions, and stability of 1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea. For instance, the study of the crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, by Cho et al. (2015) sheds light on the arrangement of molecular components and their interactions, which could be relevant for understanding the structural aspects of similar compounds (Cho et al., 2015).

properties

IUPAC Name

1-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-11-3-8-15(12(2)9-11)16-22-23-18(25-16)21-17(24)20-10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZLLCEBGMTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea

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